molecular formula C12H19N3O2 B14598024 2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione CAS No. 61280-22-6

2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14598024
CAS No.: 61280-22-6
M. Wt: 237.30 g/mol
InChI Key: KSJAVKYWQGLNAI-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)-5-methylpyrimidine-4,6(1H,5H)-dione
  • 2-(Piperidin-1-yl)-5-ethylpyrimidine-4,6(1H,5H)-dione
  • 2-(Piperidin-1-yl)-5-butylpyrimidine-4,6(1H,5H)-dione

Uniqueness

2-(Piperidin-1-yl)-5-propylpyrimidine-4,6(1H,5H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 5-position of the pyrimidine ring may confer distinct properties compared to other alkyl-substituted analogs, potentially leading to different pharmacological profiles and applications.

Properties

CAS No.

61280-22-6

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

2-piperidin-1-yl-5-propyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C12H19N3O2/c1-2-6-9-10(16)13-12(14-11(9)17)15-7-4-3-5-8-15/h9H,2-8H2,1H3,(H,13,14,16,17)

InChI Key

KSJAVKYWQGLNAI-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC(=NC1=O)N2CCCCC2

Origin of Product

United States

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